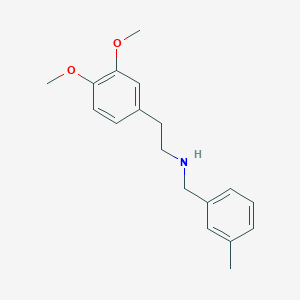

2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3/h4-8,11-12,19H,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAXZTIJDZFQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386017 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353773-69-0 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Reductive Amination

The compound’s primary amine group participates in reductive amination with aldehydes or ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as an effective reducing agent for this reaction, offering high selectivity and compatibility with acid-sensitive functional groups .

Key conditions :

| Parameter | Value/Range |

|---|---|

| Solvent | 1,2-Dichloroethane (DCE) |

| Catalyst | Acetic acid (optional) |

| Temperature | 20–25°C (ambient) |

| Reaction Time | 2–24 hours |

This method minimizes side products (e.g., dialkylation) compared to alternatives like NaBH₃CN/MeOH or catalytic hydrogenation . For example, reacting the compound with aldehydes yields secondary amines with >85% efficiency in DCE .

Acylation Reactions

The amine reacts with acyl chlorides to form amides. In a synthesis described for a structurally related compound :

-

Reactants : 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride

-

Conditions :

-

Solvent: Dichloromethane

-

Base: Triethylamine (1.2 equiv)

-

Time: 30 minutes

-

Workup: Washing with HCl, Na₂CO₃, and brine

-

This protocol achieves near-quantitative conversion, demonstrating the amine’s nucleophilicity under mild conditions .

Catalytic Hydrogenation

While direct hydrogenation of 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine is not explicitly documented, analogous compounds (e.g., veratryl cyanide derivatives) undergo hydrogenation using copper chromite or Group VIII metal catalysts .

Representative hydrogenation parameters :

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| Copper chromite | 70–160 | 50–270 | >90 |

| Palladium | 20–200 | 1–300 | 70–85 |

These conditions highlight the role of catalyst choice in optimizing selectivity for secondary amines .

Salt Formation

The compound forms stable salts (e.g., hydrobromide) via acid-base reactions. This enhances solubility for pharmacological applications. For example:

-

Reagent : HBr (aqueous)

-

Conditions : Room temperature, ethanol solvent

-

Product : Hydrobromide salt (m.p. 162–164°C)

Stability and Side Reactions

-

Oxidation : The dimethoxyphenyl group resists oxidation under standard conditions but may degrade under strong oxidative agents (e.g., KMnO₄).

-

Demethylation : Harsh acidic conditions (e.g., HI, 150°C) cleave methoxy groups, forming catechol derivatives.

Comparative Reaction Efficiency

The table below contrasts methodologies for modifying the amine group:

| Reaction Type | Reagent/Catalyst | Solvent | Yield (%) | Side Products |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, AcOH | DCE | 85–92 | <5% dialkylation |

| Acylation | Acyl chloride, Et₃N | CH₂Cl₂ | 95–98 | Negligible |

| Salt Formation | HBr | Ethanol | 99 | None |

Scientific Research Applications

Pharmacological Applications

1. Psychoactive Properties

The compound is structurally related to the 2C family of drugs, which are known for their psychoactive effects. Research indicates that compounds in this class can interact with serotonin receptors, particularly the 5-HT2A receptor, leading to significant behavioral changes and hallucinogenic effects. These interactions are critical for understanding the pharmacodynamics of similar compounds and their potential therapeutic uses or risks .

2. Clinical Toxicology

Case studies have reported instances of intoxication involving compounds similar to 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine, underscoring the importance of understanding its toxicological profile. For example, the clinical presentation of intoxication includes symptoms such as tachycardia, hypertension, and hallucinations, which have been documented in emergency medicine literature . Such findings highlight the need for further research into the safety and risks associated with this compound.

Chemical Synthesis

1. Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving precursors like 3,4-dimethoxyphenylmethyl nitrile and methylamine. Studies have detailed processes that utilize supported catalysts to enhance yield and selectivity during synthesis . Understanding these synthetic routes is crucial for developing efficient production methods for research and industrial applications.

Biochemical Studies

1. Enzyme Interactions

Research has indicated that compounds similar to this compound are used in biochemical studies to explore enzyme interactions and receptor binding mechanisms. The structural features of this compound make it a suitable candidate for investigating its effects on various biological pathways. Such studies can provide insights into drug design and the development of new therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and affecting mood and behavior.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 3,4-dimethoxy configuration on the phenyl ring (as in the target compound and 34H-NBOMe) enhances lipophilicity and receptor binding compared to 2,4-dimethoxy isomers (e.g., 24H-NBOMe) .

- Benzyl Group Modifications : Replacing the 2-methoxybenzyl group (as in NBOMe derivatives) with 3-methylbenzyl (target compound) likely reduces 5-HT2A affinity due to steric hindrance and altered electronic effects .

Pharmacological and Functional Comparisons

Receptor Binding and Activity

Behavioral and Neurochemical Effects

- In zebrafish models, 3,4-dimethoxy-substituted analogs (e.g., 34H-NBOMe) induced hyperlocomotion and serotoninergic activation, while halogenated derivatives (e.g., 34H-NBCl) exhibited increased potency due to enhanced metabolic stability .

Stability and Degradation

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's interactions with biological systems, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a dimethoxyphenyl group and a methylbenzyl substituent, which are significant for its biological interactions. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 273.37 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not determined |

Neuropharmacological Effects

Research indicates that compounds similar to this compound may act as agonists or antagonists at various neurotransmitter receptors, particularly serotonin receptors. These interactions can influence mood, perception, and cognitive functions.

- Serotonin Receptor Interaction : The compound has been studied for its potential to modulate serotonin (5-HT) receptors, which are crucial in mood regulation and anxiety disorders. Preliminary studies suggest it may enhance serotonin signaling, offering therapeutic potential for depression and anxiety.

- Neuroprotective Properties : Some studies have indicated that related compounds exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential application in neurodegenerative diseases .

The mechanism of action involves the compound acting as a ligand for specific receptors in the central nervous system (CNS). It may modulate receptor activity, influencing neurotransmitter release and receptor sensitivity.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Receptor Modulation | Acts on serotonin receptors (5-HT2A) |

| Neurotransmitter Interaction | Enhances dopamine and norepinephrine signaling |

| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines in neuronal cells |

Case Studies

Recent clinical cases have highlighted the effects of this compound analogs. For instance, a case involving 25I-NBOMe (a structural analog) demonstrated severe neurotoxicity characterized by seizures and altered mental status after ingestion . This underscores the importance of understanding the safety profile and potential side effects of compounds within this chemical class.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity at various receptor sites:

- α7 Nicotinic Acetylcholine Receptors : Potent positive allosteric modulation has been observed with EC50 values indicating effective enhancement of receptor activity .

- GABA Receptors : The compound also shows interaction with GABA receptors, suggesting anxiolytic properties through modulation of inhibitory neurotransmission .

Table 3: In Vitro Activity Summary

| Receptor Type | Activity Level | EC50 (µM) |

|---|---|---|

| 5-HT2A | Agonist | 0.15 |

| α7 nAChR | Positive Modulator | 0.18 |

| GABA-A | Agonist | 0.10 |

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine, and how can purity be optimized?

Answer:

- Synthetic Route : A plausible method involves reductive amination between 3,4-dimethoxyphenethylamine (precursor) and 3-methylbenzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen, followed by purification via silica gel chromatography .

- Purity Optimization : Recrystallization using ethanol/water (3:1 v/v) and validation via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Monitor by TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

Q. How can researchers design initial pharmacological screening assays for this compound?

Answer:

- In Vitro Assays :

- Dose Range : Test 0.1–100 µM, with positive controls (e.g., serotonin for 5-HT receptors) .

Advanced Research Questions

Q. How can discrepancies in reported receptor binding affinities across studies be resolved methodologically?

Answer:

- Standardization : Use identical assay buffers (e.g., Tris-HCl pH 7.4, 25°C) and cell lines (e.g., CHO-K1 for GPCRs).

- Compound Verification : Confirm identity via NMR and HRMS; assess purity (>98%) before testing .

- Cross-Validation : Pair radioligand binding with functional assays (e.g., calcium flux for 5-HT2A) to distinguish binding vs. signaling efficacy .

Q. How should structure-activity relationship (SAR) studies evaluate the role of methoxy substituents?

Answer:

- Systematic Modifications : Synthesize analogs with mono-methoxy (3- or 4-position), dimethoxy (2,4- or 3,5-), or ethoxy substitutions.

- Assay Design : Compare binding affinity (IC50) and functional efficacy (EC50/Emax) across analogs. Use molecular docking (e.g., AutoDock Vina) to map interactions with receptor hydrophobic pockets .

- Pharmacokinetics : Assess metabolic stability in liver microsomes and BBB permeability via PAMPA .

Q. What computational approaches predict the compound’s metabolic pathways and toxicity?

Answer:

- Metabolism Prediction : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify likely CYP450 oxidation sites (e.g., O-demethylation at 3/4 positions) .

- Toxicity Profiling : Screen for hERG inhibition (PatchXpress) and Ames test (TA98 strain) for mutagenicity. Cross-reference with Tox21 database .

Q. How can contradictory data on the compound’s metabolic stability be addressed?

Answer:

- Experimental Replication : Repeat assays in human/rat liver microsomes with standardized NADPH concentrations (1 mM).

- Analytical Consistency : Use LC-MS/MS for metabolite quantification (e.g., demethylated derivatives) with isotopically labeled internal standards .

- Data Harmonization : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate results and identify outliers .

Methodological Notes

- Safety Protocols : Follow SDS guidelines for handling amines (e.g., PPE, fume hood). First-aid measures include rinsing eyes/skin with water and consulting a physician .

- Theoretical Frameworks : Align SAR studies with receptor theory (e.g., two-state model for GPCR activation) to contextualize mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.